Bis(9-ethyl-3-carbazolyl)diphenylsilane

OLED Phosphorescent Host Triplet Energy

Sourcing reliable host materials with sufficient triplet energy for blue PhOLEDs is a critical bottleneck. This compound addresses the morphological instability seen in benchmarks like mCP (Tg ≈ 55°C) by leveraging a tetrahedral diphenylsilane core for elevated thermal stability. - Class-level Tg range: 54-93°C, mitigating crystallization-induced device degradation. - Inferred triplet energy (ET ≈ 3.0 eV) compatible with wide-bandgap blue phosphors like FIrpic. - Enhanced solubility from 9-ethyl substitution enables solution-processing techniques for cost-effective fabrication.

Molecular Formula C40H34N2Si
Molecular Weight 570.8 g/mol
CAS No. 18845-50-6
Cat. No. B11945421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(9-ethyl-3-carbazolyl)diphenylsilane
CAS18845-50-6
Molecular FormulaC40H34N2Si
Molecular Weight570.8 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=C(C=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC6=C(C=C5)N(C7=CC=CC=C76)CC)C8=CC=CC=C81
InChIInChI=1S/C40H34N2Si/c1-3-41-37-21-13-11-19-33(37)35-27-31(23-25-39(35)41)43(29-15-7-5-8-16-29,30-17-9-6-10-18-30)32-24-26-40-36(28-32)34-20-12-14-22-38(34)42(40)4-2/h5-28H,3-4H2,1-2H3
InChIKeyCLXJDUDJVDWLGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(9-ethyl-3-carbazolyl)diphenylsilane: OLED Host Material Procurement


Bis(9-ethyl-3-carbazolyl)diphenylsilane (CAS 18845-50-6) is a small-molecule organosilicon compound composed of a central diphenylsilane core covalently linked to two 9-ethylcarbazole units . This molecular architecture combines the high triplet energy and hole-transporting capabilities characteristic of carbazole moieties with the σ-bonded, conjugation-interrupting nature of the tetrahedral silicon atom [1]. While Sigma-Aldrich provides this compound as part of its AldrichCPR collection of rare chemicals for early discovery research , the lack of vendor-supplied analytical data necessitates rigorous, evidence-based evaluation against established benchmarks such as CBP, mCP, and DPSiCBP to ascertain its specific utility in optoelectronic device fabrication.

Solution-processable Suited for blue PhOLED host layers via spin-coating or inkjet printing
High triplet energy class Reported ET ≈ 3.0 eV for diphenylsilane-carbazole analogs supports blue phosphor hosting
Morphological stability Class-level elevated Tg may improve amorphous film stability under device operation

Bis(9-ethyl-3-carbazolyl)diphenylsilane vs. Generic Carbazole Hosts


The selection of a host material in phosphorescent organic light-emitting diodes (PhOLEDs) is critically dependent on a precise balance of electronic and morphological properties, which are exquisitely sensitive to molecular structure. Generic substitution with widely-used hosts like CBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl) or mCP (1,3-Bis(N-carbazolyl)benzene) is precluded by quantifiable performance deficits in key areas. For instance, while CBP has a relatively low triplet energy (ET ≈ 2.6 eV) that can lead to inefficient energy transfer and quenching in blue PhOLEDs, and mCP, with a higher ET (≈ 2.9 eV), suffers from poor film morphology and low glass transition temperatures (Tg) [1], compounds with a diphenylsilane core have been engineered to achieve both high triplet energies (ET ≥ 3.0 eV) and significantly enhanced thermal stability [2]. The following quantitative evidence demonstrates how specific structural modifications, including the 9-ethylcarbazole substitution in the target compound, can lead to distinct, verifiable advantages over these common alternatives.

Triplet energy mismatch
CBP (ET ~2.6 eV) risks energy back-transfer and quenching in blue PhOLEDs; the diphenylsilane-carbazole class offers reported ET ≥ 3.0 eV, changing exciton confinement.
Morphological stability gap
mCP (Tg ~55°C) is prone to crystallization; structural analogs of the target compound show Tg up to 93°C, which may reduce film degradation.
Solubility and processability
CBP’s low solubility limits solution processing; 9-ethyl substitution on the target carbazole units may support more uniform solution-based film formation.

Bis(9-ethyl-3-carbazolyl)diphenylsilane vs. Established OLED Hosts


Triplet Energy Sufficiency for Blue PhOLEDs

Bis(9-ethyl-3-carbazolyl)diphenylsilane belongs to a class of diphenylsilane-bridged carbazole hosts characterized by a high triplet energy (ET) sufficient for blue electrophosphorescence. While a direct experimental ET value for this specific compound is not publicly available, its structural analog, bis(4-(9-carbazolyl)phenyl)diphenylsilane (DPSiCBP), which also features a diphenylsilane core linking two carbazole units, exhibits an ET of 3.0 eV [1]. This class-level value is significantly higher than the 2.6 eV reported for the widely used host 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP), a difference of 0.4 eV [1]. This energy gap is critical for confining triplet excitons on a blue-emitting phosphorescent guest, thereby preventing energy back-transfer and luminescence quenching.

Triplet Energy (ET)
Class-level inference
Target (class) ~3.0 eV vs CBP 2.6 eV, Δ +0.4 eV (inferred from analog DPSiCBP)
Supports blue PhOLED host selection
Direct measurement not available; inferred from structural analog
OLED Phosphorescent Host Triplet Energy

Thermal and Morphological Stability Advantage

The incorporation of a tetrahedral diphenylsilane core and 9-ethylcarbazole substituents in Bis(9-ethyl-3-carbazolyl)diphenylsilane is designed to enhance morphological stability, a critical factor for device longevity and solution processability. A direct Tg measurement for this specific compound is not available in the open literature. However, a closely related class of branched diphenylsilane derivatives with pendent carbazolyl fragments has been shown to exhibit glass transition temperatures ranging from 54°C to 93°C [1]. This thermal behavior is a marked improvement over the benchmark host 1,3-Bis(N-carbazolyl)benzene (mCP), which is known for its very low Tg of approximately 55°C, a property that often leads to rapid crystallization and device degradation [2]. The higher Tg values observed in the diphenylsilane-carbazole class correlate with improved film stability under operational conditions.

Glass Transition (Tg)
Class-level inference
Target (class) range 54–93°C vs mCP ~55°C, up to +38°C (class of diphenylsilane-carbazole derivatives)
Indicates improved morphological stability potential
No direct Tg data for this specific compound; measured by DSC for related compounds
Thermal Stability Amorphous Film OLED Fabrication

Solution Processability and Solubility Enhancement

The N-ethyl substitution on the carbazole moieties of Bis(9-ethyl-3-carbazolyl)diphenylsilane is a deliberate structural feature intended to improve solubility in common organic solvents, a key differentiator for solution-processed device fabrication. This is supported by the literature on related compounds, where 9-ethylcarbazole derivatives are noted for their favorable solubility compared to unsubstituted carbazole analogs, which can exhibit poor solubility [1]. While no quantitative solubility data (e.g., mg/mL) was found for this specific compound, the molecular design aligns with the established principle that alkyl substitution enhances solubility, thereby enabling more uniform film formation via spin-coating or inkjet printing compared to hosts like CBP which have limited solubility [2].

Solubility (Organic)
Class-level inference
Enhanced solubility inferred from 9-ethyl substitution (qualitative improvement over unsubstituted carbazoles)
May support solution-processing workflows
Quantitative solubility data not reported for this compound
Solution Processing Solubility Ink Formulation

Ionization Potential for Charge Injection Design

The ionization potential (IP) of a host material dictates the energy barrier for hole injection from the anode, a key factor in determining device driving voltage and power efficiency. While specific IP data for Bis(9-ethyl-3-carbazolyl)diphenylsilane is not reported, electron photoemission spectroscopy of a structurally analogous series of diphenylsilane-carbazole derivatives reveals an IP of approximately 5.9 eV [1]. This value provides a quantifiable baseline for understanding the energy level alignment of the target compound within a device stack. This IP is comparable to that of other carbazole-based hosts and suggests a similar hole injection barrier when paired with common anode materials like ITO/PEDOT:PSS. This information is essential for selecting appropriate hole transport and injection layers.

Ionization Potential (IP)
Class-level inference
~5.9 eV (electron photoemission of related diphenylsilane-carbazole derivatives)
Guides charge injection layer design
Value from structurally similar compounds; verify for target material
Ionization Potential HOMO Level Charge Injection

Device-Level Luminous Efficiency Performance

The ultimate value proposition of a host material is demonstrated in the performance of a complete OLED device. While no device data exists for Bis(9-ethyl-3-carbazolyl)diphenylsilane itself, the performance of its close structural relative, DPSiCBP, provides a strong, quantifiable benchmark. In a blue PhOLED using the common emitter FIrpic, a device employing DPSiCBP as the host achieved a maximum current efficiency of 6.5 cd/A and a maximum brightness of 12,130 cd/m² [1]. This performance is reported as being superior to that of an analogous device using the classic host CBP [1]. This data establishes a credible performance floor for the diphenylsilane-carbazole class of materials, demonstrating their capacity to outperform legacy hosts in phosphorescent devices.

Device Efficiency
Class-level inference (analog)
DPSiCBP-based device: max CE 6.5 cd/A, max brightness 12,130 cd/m²; reported higher than CBP-based device
Demonstrates performance potential of diphenylsilane-carbazole class
Data from structural analog DPSiCBP; device: ITO/PEDOT:PSS/Host:FIrpic/TPBi/LiF/Al
PhOLED Current Efficiency Device Performance

Bis(9-ethyl-3-carbazolyl)diphenylsilane: Key Application Scenarios


Solution-Processed Blue PhOLED Host Development

The evidence suggests this compound's primary application is as a host material in the emissive layer of blue PhOLEDs. The high triplet energy class-level (inferred ET ≈ 3.0 eV) [1] is well-suited for hosting wide-bandgap blue phosphors like FIrpic, while its enhanced solubility (inferred from the 9-ethyl substitution) [2] makes it a strong candidate for solution-processing techniques such as spin-coating or inkjet printing. This combination addresses the twin challenges of achieving efficient blue emission and enabling low-cost fabrication.

Morphological Stability in Amorphous Organic Semiconductors

The molecular structure of Bis(9-ethyl-3-carbazolyl)diphenylsilane, featuring a bulky, tetrahedral silicon core and flexible ethyl substituents, makes it a valuable model compound for investigating the relationship between molecular architecture and amorphous film stability. The class of compounds it belongs to has demonstrated significantly elevated glass transition temperatures (Tg range of 54-93°C) compared to a common benchmark like mCP (Tg ≈ 55°C) [3]. This property is critical for researchers aiming to understand and mitigate crystallization-induced degradation in organic electronic devices.

Charge Injection and Transport in Carbazole-Silane Hybrids

With a quantifiable ionization potential class-level baseline (IP ≈ 5.9 eV) [3], this compound serves as a well-defined system for studying hole injection and transport. Its electronic structure is specifically engineered to combine the hole-transporting properties of carbazole with the electronically isolating effect of the sp³-hybridized silicon atom [3]. This makes it an ideal subject for probing fundamental charge transport physics in molecular glasses and for calibrating computational models aimed at predicting the electronic properties of new host materials.

Synthetic Building Block for Advanced OLED Materials

As a compound with a reactive 3-position on its carbazole units, Bis(9-ethyl-3-carbazolyl)diphenylsilane can be used as a core building block for synthesizing more complex, multi-functional materials. The literature demonstrates the synthesis of derivatives where additional functional groups (e.g., benzimidazole) are attached at the 6-position of the 9-ethylcarbazole moiety [4]. This validates its utility as a versatile scaffold for developing next-generation host materials with tailored electronic, optical, and charge-transport characteristics for advanced OLED architectures.

Application
Selection Property
Validation Focus
Solution-Processed Blue PhOLED Host
High triplet energy class and enhanced solubility
Verify ET and film quality in blue PhOLED test devices
Morphological Stability Studies
Elevated Tg class behavior
Characterize Tg and crystallization resistance of this compound
Charge Injection & Transport Research
Reported IP ~5.9 eV for class analogs
Measure hole mobility and energy level alignment in device stack
Synthetic Building Block
Reactive carbazole 3-position
Synthesize derivatives and assess photophysical properties
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